BenchChemオンラインストアへようこそ!

4-butoxy-N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)benzamide

benzothiazole derivatives chemical probe procurement N-(1,3-benzothiazol-2-yl)benzamides

This 4-butoxy-N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)benzamide (CAS 922620-08-4) is a structurally unique benzothiazole-amide with no publicly reported bioactivity, potency, or ADME data. Its value lies in unexplored chemical space: it can serve as a novel member of diverse screening libraries for phenotypic or target-based HTS campaigns and as a reference point for systematic SAR studies comparing 4-alkoxy vs. 4-halo vs. 4-unsubstituted benzamide variants on the 7-chloro-4-methoxybenzothiazole scaffold. Procurement is justified only for exploratory research where data will be generated de novo.

Molecular Formula C19H19ClN2O3S
Molecular Weight 390.88
CAS No. 922620-08-4
Cat. No. B2534654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-butoxy-N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)benzamide
CAS922620-08-4
Molecular FormulaC19H19ClN2O3S
Molecular Weight390.88
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)OC
InChIInChI=1S/C19H19ClN2O3S/c1-3-4-11-25-13-7-5-12(6-8-13)18(23)22-19-21-16-15(24-2)10-9-14(20)17(16)26-19/h5-10H,3-4,11H2,1-2H3,(H,21,22,23)
InChIKeyBCPJCEKLFQNBQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemical Identity and Procurement Baseline of 4-butoxy-N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)benzamide (CAS 922620-08-4)


4-butoxy-N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)benzamide (CAS 922620-08-4) is a synthetic, small-molecule benzothiazole derivative belonging to the broader class of N-(1,3-benzothiazol-2-yl)benzamides. Its structural features include a 4-n-butoxyphenyl substituent on the amide nitrogen and a 7-chloro-4-methoxy substitution pattern on the benzothiazole core. A comprehensive search of primary research literature, patents, and authoritative chemical databases (PubChem, ChEMBL, BindingDB, ChemSpider) reveals that this specific compound does not currently have any reported biological activity, pharmacological profile, or physicochemical characterization data available in the public domain. No PubChem Compound (CID) record with verified bioactivity data, no MeSH entry, no peer-reviewed journal article, and no patent example listing this molecule as a specifically exemplified compound could be identified. Its presence appears limited to listings on a small number of specialty-chemical vendor catalogues, where it is offered as a research chemical without accompanying experimental data. Without quantitative evidence from primary sources, no evidence-based differentiation from structural analogs can be established at this time.

Why Generic Substitution of 4-butoxy-N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)benzamide (CAS 922620-08-4) Cannot Be Evidence-Based


In the absence of any publicly available potency, selectivity, ADME, or in vivo data for this compound, no scientific argument can be made for or against its substitution with a structural analog. Scientific procurement decisions rely on quantitative, comparator-anchored evidence—such as differential IC50 values, selectivity ratios, or pharmacokinetic parameters—to justify selecting one compound over another. For CAS 922620-08-4, such data are entirely unavailable in the peer-reviewed literature, patent corpus, or authoritative database records searched. Any claim that this compound is functionally distinct from, or interchangeable with, a close analog (e.g., N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)benzamide, CAS 886963-48-0, or other benzothiazole amides) would be speculative and not supported by primary experimental evidence. Consequently, an evidence-based procurement rationale cannot be constructed at present.

Quantitative Evidence Guide for 4-butoxy-N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)benzamide: Comparator-Anchored Differentiation Data


Evidence Assessment Status: No Qualifying Quantitative Differentiation Data Available

After exhaustive search of primary research papers, patents (including US 6727247, Hoffmann-La Roche benzothiazole amide patents), the NIH Molecular Libraries Program Probe Reports, PubChem BioAssay, ChEMBL, BindingDB, and the NLM MeSH database, no experimental data meeting the minimum evidence criteria could be identified for 4-butoxy-N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)benzamide. No direct head-to-head comparison, cross-study comparable data, or class-level inference anchored to a specific comparator with quantitative values exists for this compound. PubChem and ChEMBL contain no curated bioactivity results for this CAS number. The structurally closest benzothiazole amides with published bioactivity data (e.g., ML086/ML089 series as PHOSPHO1 inhibitors; N-1,3-benzothiazol-2-ylbenzamides as antiproliferative agents in HepG2 and MCF-7 cells) are structurally distinct compounds and cannot serve as direct comparators. Therefore, no Evidence_Item in this section meets the minimum data requirements of a comparator, quantitative target-compound data, comparator data, assay context, and quantified difference.

benzothiazole derivatives chemical probe procurement N-(1,3-benzothiazol-2-yl)benzamides

Evidence-Based Application Scenarios for 4-butoxy-N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)benzamide (Current Status: None Verifiable)


Scenario 1: Chemical Library Screening (Exploratory Use Only)

In the absence of any published biological activity profile, this compound could theoretically be used as one member of a diverse benzothiazole-amide screening library for phenotypic or target-based high-throughput screening campaigns. However, this use is speculative and not supported by any prior screening data specific to this compound. Procurement for this purpose cannot be justified on the basis of known target engagement, selectivity, or potency relative to any comparator. No quantitative evidence supports prioritization over any other commercially available benzothiazole amide [1].

Scenario 2: Structure-Activity Relationship (SAR) Reference (Hypothetical)

This compound could serve as a reference point in a systematic SAR study of 4-alkoxy vs. 4-halo vs. 4-unsubstituted benzamide variants on the 7-chloro-4-methoxybenzothiazole scaffold, but only if primary data are generated de novo. Currently, no published SAR data exist for this molecule, making it impossible to claim that its butoxy substituent confers any specific advantage over methoxy, ethoxy, or unsubstituted analogs [1].

Scenario 3: Pharmacological Tool for Undefined Target (No Current Basis)

Claims that this compound could function as a chemical probe for any specific target or pathway are unfounded in the current scientific literature. Unlike well-characterized benzothiazole amide probes such as ML086 (PHOSPHO1 inhibitor, IC50 139 nM, selectivity >719-fold over TNAP) [2], no target or potency data exist for CAS 922620-08-4. Procurement as a target-specific chemical tool is not evidence-based at this time.

Quote Request

Request a Quote for 4-butoxy-N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.